

what is the chemical structure of 6:2 CI-PFAES

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Compound of Interest			
Compound Name:	6:2 CI-PFAES		
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An In-depth Technical Guide to 6:2 Chlorinated Polyfluoroalkyl Ether Sulfonate (6:2 CI-PFAES)

Introduction

6:2 Chlorinated Polyfluoroalkyl Ether Sulfonate (**6:2 CI-PFAES**), also known by its trade name F-53B, is a synthetic per- and polyfluoroalkyl substance (PFAS) that has been used as a replacement for perfluorooctanesulfonate (PFOS), particularly in the electroplating industry in China.[1][2][3] It is utilized as a mist suppressant to reduce airborne chromium emissions.[3] Structurally, it is an ether-sulfonate, which distinguishes it from legacy PFAS like PFOS.[1][4] Despite being introduced as a potentially safer alternative, emerging research indicates that **6:2 CI-PFAES** exhibits significant environmental persistence, bioaccumulation potential, and toxicity, in some cases exceeding that of PFOS.[5][6][7] This has raised concerns about its environmental and human health risks.[6]

Chemical Structure

The chemical structure of **6:2 CI-PFAES** is characterized by a six-carbon perfluorinated chain linked via an ether oxygen to a two-carbon perfluorinated chain, which is terminated by a sulfonate group. A chlorine atom is substituted on the terminal carbon of the six-carbon chain. [1][4] It is commonly available as a potassium salt.[1][8][9]



Physicochemical Properties

A summary of the key physicochemical properties of **6:2 CI-PFAES** is presented in the table below.

Property	Value	Reference
CAS Number	73606-19-6 (for potassium [8][9] salt)	
Molecular Formula	C8CIF16KO4S	[8][10]
Molecular Weight	570.67 g/mol	[8][10]
Appearance	Colorless to off-white solid	[8][10]
Purity	≥98.0%	[10]
Log Kow	5.29	[5]
Predicted Bioaccumulation Factor (BAF)	3.81	[5]

Comparative Data with PFOS

The properties and toxicological effects of **6:2 CI-PFAES** are often compared to those of PFOS, the compound it was designed to replace.

Parameter	6:2 CI-PFAES	PFOS	Reference
Log Kow	5.29	4.49	[5]
Predicted BAF	3.81	3.28	[5]
Binding Affinity to Human Serum Albumin (Kd)	16.7 μΜ	30.7 μΜ	[7]
Cytotoxicity to Pancreatic β cells	More toxic than PFOS	-	[6][11]



Experimental Protocols Subchronic Oral Toxicity Study in Rats

A 28-day oral toxicity study of **6:2 CI-PFAES** (F-53B) was conducted in Sprague Dawley rats. [12]

- Test Substance: F-53B (CAS No.: 73606-19-6, purity ≥ 99%) was obtained from ALFA Chemistry Protheragen Inc. (Ronkonkoma, NY, USA).[1]
- Vehicle: The compound was dissolved in dimethyl sulfoxide (DMSO, purity > 99.9%, Sigma-Aldrich, St. Louis, MO, USA) to prepare a stock solution. The working solution was obtained by dilution in distilled water. The final concentration of DMSO was 0.01% in both vehicle control and treatment groups.[1]
- Dosing: F-53B was administered orally once daily to male and female rats for 28 days at doses of 5, 20, and 100 mg/kg/day.[12]
- Observations: Parameters such as changes in serum thyroid hormone levels and thyroid gland histology were evaluated.[1]

In Vitro Cytotoxicity and Mechanistic Studies

The cytotoxic effects of **6:2 CI-PFAES** were investigated in mouse insulinoma β cells (β -TC-6). [6][11]

- Cell Viability Assays: Cell Counting Kit-8 (CCK-8) and trypan blue staining were used to assess cell viability following exposure to 6:2 CI-PFAES.[6][11]
- Apoptosis Assay: Apoptosis was quantified to determine the extent of programmed cell death induced by the compound.[6][11]
- Oxidative Stress Measurement: Levels of reactive oxygen species (ROS) and malondialdehyde (MDA), along with superoxide dismutase (SOD) activity, were measured to evaluate the induction of oxidative stress.[6][11]
- ROS Scavenging Experiment: N-acetyl-L-cysteine (NAC) was used as a ROS scavenger to determine if oxidative stress was a key mechanism in 6:2 CI-PFAES-induced cell death.



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 Transcriptomic Analysis: RNA sequencing was performed to identify changes in gene expression, particularly those related to the oxidative phosphorylation pathway and diabetesrelated genes.[6][11]

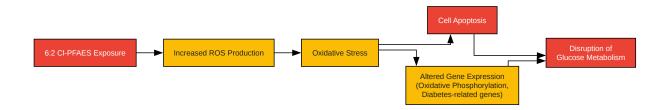
Molecular Docking

Molecular docking simulations were performed to predict the binding affinity of **6:2 CI-PFAES** with specific proteins.[13]

- Software: AutoDock Vina software (v1.2) was used for the molecular docking analysis.[13]
- Ligand and Protein Structures: The structure of 6:2 CI-PFAES (F-53B) was downloaded from the PubChem database. The structure of the target protein, such as α-synuclein, was obtained from the RCSB Protein Data Bank.[13]
- Procedure: The software was used to predict the binding affinity and mode of interaction between 6:2 CI-PFAES and the target protein.[13]

Signaling Pathways and Logical Relationships Toxicological Mechanism of 6:2 CI-PFAES in Pancreatic β-cells

The following diagram illustrates the proposed mechanism of **6:2 CI-PFAES**-induced toxicity in pancreatic β -cells, leading to disruptions in glucose metabolism.



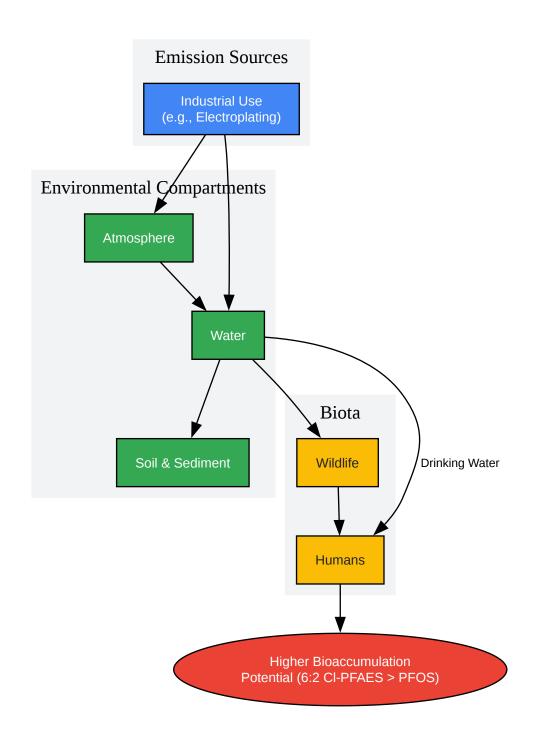
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Caption: Proposed mechanism of **6:2 CI-PFAES** toxicity in pancreatic β-cells.

Comparative Environmental Fate of 6:2 CI-PFAES and PFOS

This diagram outlines the environmental distribution and bioaccumulation potential of **6:2 CI-PFAES** in comparison to PFOS.





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Caption: Environmental pathways and bioaccumulation of 6:2 CI-PFAES.

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